4-Dehydroxy-5-hydroxy Ritonavir

Overview

Description

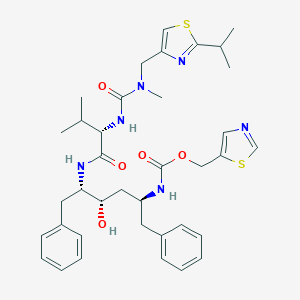

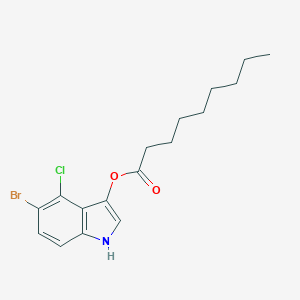

4-Dehydroxy-5-hydroxy Ritonavir is a derivative of ritonavir, a well-known HIV protease inhibitor. This compound has a molecular formula of C37H48N6O5S2 and a molecular weight of 720.944 Da . This compound is characterized by the presence of a hydroxyl group at the fourth position, which distinguishes it from its parent compound, ritonavir .

Mechanism of Action

Target of Action

4-Dehydroxy-5-hydroxy Ritonavir, also known as Ritonavir 4-hydroxy isomer, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV, as it cleaves the structural and replicative proteins that arise from major HIV genes .

Mode of Action

Ritonavir inhibits the HIV-1 protease enzyme, which normally cleaves the structural and replicative proteins that arise from major HIV genes, such as gag and pol . By inhibiting this enzyme, Ritonavir prevents the maturation of infectious viral particles .

Biochemical Pathways

Ritonavir’s action affects the biochemical pathways of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the cleavage of the gag-pol polyprotein, which is essential for the production of mature, infectious viral particles . This disruption in the viral replication process helps control the spread of the virus.

Pharmacokinetics

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 enzyme (CYP3A4), which is involved in the metabolism of many drugs . By inhibiting CYP3A4, Ritonavir increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . This property of Ritonavir is often utilized to boost the effectiveness of other antiretroviral drugs .

Result of Action

The primary result of Ritonavir’s action is the prevention of HIV replication. By inhibiting the HIV-1 protease enzyme, Ritonavir prevents the maturation of infectious viral particles, thereby controlling the spread of the virus and improving patient outcomes .

Action Environment

The action of Ritonavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect Ritonavir’s efficacy due to potential drug-drug interactions . As Ritonavir is a potent inhibitor of CYP3A4, it can significantly increase the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to adverse effects . Therefore, careful consideration must be given to the patient’s medication regimen when Ritonavir is prescribed.

Biochemical Analysis

Biochemical Properties

4-Dehydroxy-5-hydroxy Ritonavir plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome P450 enzymes, such as CYP3A4 and CYP3A5 . These enzymes are essential for the metabolism of various endogenous and exogenous compounds. The compound interacts with the heme group of CYP3A4, forming a tight complex that inhibits the enzyme’s activity . This interaction enhances the bioavailability of co-administered drugs by reducing their metabolic degradation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It induces endoplasmic reticulum stress and mitochondrial-mediated apoptosis in cells . The compound triggers the activation of BAX, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. This cascade activates caspase-9 and caspase-7, ultimately resulting in cell apoptosis . Additionally, it influences cell signaling pathways and gene expression, contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with cytochrome P450 enzymes. The compound binds to the heme iron of CYP3A4 via its thiazole nitrogen, decreasing the redox potential of the enzyme and preventing its reduction by cytochrome P450 reductase . This binding inhibits the enzyme’s activity, leading to increased plasma concentrations of co-administered drugs. The compound also forms a metabolic-intermediate complex with CYP3A4, further contributing to its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained inhibition of cytochrome P450 enzymes and prolonged cytotoxic effects on cells . These temporal effects are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased inhibition of cytochrome P450 enzymes and enhanced bioavailability of co-administered drugs . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and adverse impacts on cellular function . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound inhibits the metabolism of other drugs by forming a tight complex with CYP3A4, reducing the enzyme’s activity . This inhibition affects the metabolic flux and levels of metabolites, leading to increased plasma concentrations of co-administered drugs. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and optimizing drug regimens.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound is transported to various tissues, including lymphoidal organs, where it accumulates and exerts its effects . Its distribution is influenced by its interactions with transporters, which facilitate its uptake and localization within specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to the endoplasmic reticulum and mitochondria, where it induces stress and apoptosis . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ritonavir 4-hydroxy isomer involves multiple steps, starting from the basic structure of ritonavirCommon reagents used in this process include oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions .

Industrial Production Methods

Industrial production of ritonavir 4-hydroxy isomer follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Dehydroxy-5-hydroxy Ritonavir undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to a structure similar to ritonavir.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Dehydroxy-5-hydroxy Ritonavir has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Ritonavir: The parent compound, lacking the hydroxyl group at the fourth position.

Lopinavir: Another HIV protease inhibitor with a similar mechanism of action.

Saquinavir: A protease inhibitor used in combination with ritonavir for enhanced efficacy.

Uniqueness

4-Dehydroxy-5-hydroxy Ritonavir is unique due to the presence of the hydroxyl group, which enhances its binding affinity and inhibitory potency. This modification also affects its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNXMJYSOAQBMK-XGKFQTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174138 | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202816-62-4 | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir 4-hydroxy isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR 4-HYDROXY ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)